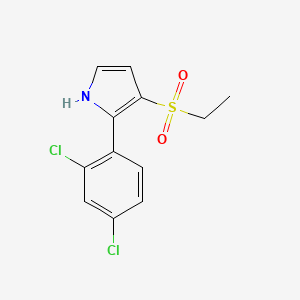

2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole

説明

2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole is a heterocyclic compound featuring a pyrrole core substituted with a 2,4-dichlorophenyl group at the 2-position and an ethylsulfonyl moiety at the 3-position. Its ethylsulfonyl group distinguishes it from other dichlorophenyl-containing derivatives, which may influence solubility, metabolic stability, and target selectivity .

特性

分子式 |

C12H11Cl2NO2S |

|---|---|

分子量 |

304.2 g/mol |

IUPAC名 |

2-(2,4-dichlorophenyl)-3-ethylsulfonyl-1H-pyrrole |

InChI |

InChI=1S/C12H11Cl2NO2S/c1-2-18(16,17)11-5-6-15-12(11)9-4-3-8(13)7-10(9)14/h3-7,15H,2H2,1H3 |

InChIキー |

QZCDSGODNDMUKQ-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)C1=C(NC=C1)C2=C(C=C(C=C2)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole typically involves the reaction of 2,4-dichlorophenyl derivatives with ethylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.

化学反応の分析

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

作用機序

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

類似化合物との比較

Pyrrole-Based Derivatives

Compound: 5-(2-Aminopyrimidin-4-yl)-2-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxamide

- Structural Features: Shares the 2,4-dichlorophenyl-pyrrole scaffold but replaces the ethylsulfonyl group with a carboxamide-linked aminopyrimidine.

- Biological Activity : Acts as a Cdc7 kinase inhibitor, critical for DNA replication and cancer cell proliferation.

Thiazole-Based Derivatives

Compound : 2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole [16b]

- Structural Features : Replaces the pyrrole core with a thiazole ring and incorporates additional substituents (thiophen-2-yl, fluorophenyl).

- Biological Activity: Demonstrates superior cytotoxicity against HepG2 hepatocellular carcinoma cells (IC50 < cisplatin).

- Key Difference : The thiazole-thiophen-fluorophenyl architecture may enhance membrane permeability or target engagement compared to pyrrole derivatives .

Triazole-Based Fungicides

Compounds : Quinconazole, Fluquinconazole, Propiconazole

- Structural Features: Quinconazole: 2,4-Dichlorophenyl-quinazolinone with a 1H-1,2,4-triazole substituent. Propiconazole: 2,4-Dichlorophenyl-dioxolane-triazole hybrid.

- Biological Activity : Broad-spectrum fungicides targeting ergosterol biosynthesis.

- Key Difference : The triazole ring is critical for antifungal activity, whereas the ethylsulfonyl-pyrrole structure lacks this pharmacophore, suggesting divergent applications (agricultural vs. medicinal) .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Key Substituents | Biological Activity | Application | Reference |

|---|---|---|---|---|---|

| 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole | Pyrrole | 2,4-Dichlorophenyl, ethylsulfonyl | Inferred enzyme inhibition | Medicinal (Potential) | [2] |

| Cdc7 Inhibitor | Pyrrole | 2,4-Dichlorophenyl, carboxamide | Cdc7 kinase inhibition | Anticancer | [2] |

| Thiazole [16b] | Thiazole | 2,4-Dichlorophenyl, thiophen, fluorophenyl | Cytotoxicity (HepG2) | Anticancer | [1] |

| Quinconazole | Quinazolinone | 2,4-Dichlorophenyl, triazole | Fungicidal | Agriculture | [3] |

| Propiconazole | Triazole-dioxolane | 2,4-Dichlorophenyl, propyl | Fungicidal | Agriculture | [4] |

Research Findings and Implications

Structural-Activity Relationships (SAR) :

- The 2,4-dichlorophenyl group is a common feature in diverse bioactive compounds, contributing to hydrophobic interactions with target proteins.

- Heterocycle choice (pyrrole vs. thiazole vs. triazole) dictates functional roles: pyrroles may favor enzyme inhibition, thiazoles enhance cytotoxicity, and triazoles are critical for antifungal activity.

- Substituents like ethylsulfonyl (electron-withdrawing) vs. carboxamide (hydrogen-bonding) modulate solubility and target selectivity .

Synthetic Considerations :

Unanswered Questions :

- Direct biological data for 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole are lacking. Future studies should evaluate its enzyme inhibition profile, cytotoxicity, and pharmacokinetics.

生物活性

The compound 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole is a pyrrole derivative that has garnered interest due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole can be represented as follows:

- Chemical Formula: CHClNOS

- Molecular Weight: 303.27 g/mol

This compound features a dichlorophenyl moiety and an ethylsulfonyl group, which are significant for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of pyrrole exhibit various biological activities. The following sections summarize key findings related to the biological activity of 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrrole derivatives. In one study, compounds similar to 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole exhibited significant antibacterial effects against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Dichlorophenyl)-Pyrrole | Staphylococcus aureus | 12 μg/mL |

| 2-(Dichlorophenyl)-Pyrrole | Escherichia coli | 14 μg/mL |

| 2-(Dichlorophenyl)-Pyrrole | Bacillus subtilis | 10 μg/mL |

These results indicate that the compound may possess potent antibacterial properties, potentially useful in treating infections caused by resistant strains.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrole derivatives has also been explored. A related compound demonstrated protective effects against neuroinflammation in models of Parkinson's disease by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.

- Mechanism: The compound inhibited the NF-κB signaling pathway and reduced levels of nitric oxide (NO) and prostaglandin E2 (PGE) in activated microglial cells. This suggests that similar mechanisms may operate for 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole.

Antitubercular Activity

Research into the antitubercular properties of pyrrole derivatives has revealed promising results. Compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis.

| Study | Activity | MIC |

|---|---|---|

| Pyrrole Derivative Study | Anti-TB activity | <0.016 μg/mL |

This indicates that 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole may also exhibit significant antitubercular activity, warranting further investigation.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various pyrrole derivatives. For instance:

- In a study evaluating multiple pyrrole compounds for their antitubercular properties, several derivatives exhibited MIC values below the threshold for effective treatment against drug-resistant strains.

- Another study highlighted the potential neuroprotective effects of pyrrole derivatives in models of neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。